molecular formula C18H26O3 B14304741 Octyl 3-(2-methoxyphenyl)prop-2-enoate CAS No. 117172-48-2

Octyl 3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B14304741
CAS No.: 117172-48-2
M. Wt: 290.4 g/mol
InChI Key: IISAXLAWYUMIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 3-(2-methoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C18H26O3. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Octyl 3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Octyl 3-(2-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the release of active metabolites. The compound’s UV-absorbing properties are due to the conjugated double bonds and aromatic ring, which absorb UV radiation and dissipate it as heat .

Properties

CAS No.

117172-48-2

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

octyl 3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-10-15-21-18(19)14-13-16-11-8-9-12-17(16)20-2/h8-9,11-14H,3-7,10,15H2,1-2H3

InChI Key

IISAXLAWYUMIMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.